molecular formula C14H12N2O2S B145186 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 134670-46-5

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B145186
CAS No.: 134670-46-5
M. Wt: 272.32 g/mol
InChI Key: IKGDGHBVWWWUGA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 2. The aldehyde functional group at position 5 provides a reactive site for further chemical modifications. This compound is of interest in medicinal chemistry due to its structural similarity to known bioactive molecules, such as CITCO, a constitutive androstane receptor (CAR) agonist . Its synthesis likely follows pathways analogous to related imidazothiazole derivatives, with modifications to incorporate the methoxy and methyl substituents .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDGHBVWWWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424361
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134670-46-5
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

regioselectivity in Electrophilic Substitution

The electron-donating methoxy group directs electrophiles to the para position, but competing ortho/meta products may form. Using bulky directing groups (e.g., trityl) or low-temperature conditions (-10°C) suppresses byproduct formation.

Oxidation Side Reactions

Overoxidation to the carboxylic acid is mitigated by:

  • Strict temperature control (0–5°C)

  • Precise stoichiometry of NaOCl (1.5 equiv)

Analytical Characterization

Critical spectroscopic data for confirming structure:

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.65 (d, J=8.6 Hz, 2H, ArH), 6.95 (d, J=8.6 Hz, 2H, ArH), 2.45 (s, 3H, CH₃).

  • MS (ESI+) : m/z 273.1 [M+H]⁺.

  • IR : 1685 cm⁻¹ (C=O stretch).

Scalability and Industrial Adaptations

For large-scale production (>1 kg), continuous flow reactors enhance safety and yield:

  • Oxidation Step : A plug-flow reactor with in-line pH monitoring reduces exothermic risks.

  • Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity at 80% recovery.

Applications and Derivatives

The carbaldehyde serves as a key intermediate for:

  • Anticancer Agents : Condensation with hydrazines yields hydrazone derivatives active against PDAC (IC₅₀: 5.11–10.8 µM).

  • Antimicrobials : Schiff base formation with sulfonamides enhances Gram-positive bacterial inhibition .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant antimicrobial properties. A study synthesized various derivatives, including those related to 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde, and tested them against a range of pathogens such as Staphylococcus aureus and Escherichia coli. Notably, some derivatives demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 19.5 µg/ml to 39 µg/ml against specific strains like Staphylococcus epidermidis .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic substitution reactions. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study ReferenceApplicationFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains with MIC values indicating potential for development as an antimicrobial agent.
Anticancer PotentialRelated compounds showed significant inhibition of cancer cell lines, suggesting further exploration of imidazo[2,1-b]thiazole derivatives is warranted.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications
6-(4-Methoxyphenyl)-3-methylimidazo[...] 4-MeO-Ph (6), Me (3), CHO (5) C₁₄H₁₂N₂O₂S 280.32 Not reported Potential CAR modulation
CITCO 4-Cl-Ph (6), oxime (5) C₂₀H₁₃Cl₂N₃O₂S 438.30 Not reported CAR agonist
6-(4-Ethylphenyl)imidazo[...] 4-Et-Ph (6) C₁₄H₁₂N₂OS 256.32 Not reported Unknown; irritant class
6-(4-Fluorophenyl)imidazo[...] 4-F-Ph (6) C₁₂H₇FN₂OS 246.25 Not reported Unknown
Compound 5h (N-(6-Chloropyridin-3-yl)-2-(6-(4-MeO-Ph)imidazo[...]acetamide) 4-MeO-Ph (6) C₁₉H₁₅ClN₄O₂S 410.87 108–110 High yield (81%); potential aldose reductase inhibitor

Key Observations :

  • The methyl group at position 3 may sterically hinder interactions with biological targets compared to CITCO’s oxime group.
  • Synthetic Feasibility : Derivatives with methoxyphenyl substituents (e.g., compound 5h) are synthesized in high yields (81%), suggesting efficient protocols for similar compounds .

Pharmacological Potential

  • CAR Modulation : Structural differences between the target compound and CITCO highlight the importance of the 4-methoxyphenyl group. The electron-donating methoxy group may reduce binding to CAR compared to CITCO’s electron-withdrawing chloro group but could improve solubility.
  • Cytotoxicity : Methoxyphenyl-substituted imidazo[2,1-b]thiadiazoles () show cytotoxicity, suggesting the target compound may share similar mechanisms.

Biological Activity

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS Number: 134670-46-5) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • Structure : The compound features an imidazo-thiazole core with a methoxyphenyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole derivatives. The incorporation of the methoxy group at the para position of the phenyl ring is essential for enhancing the compound's biological properties.

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures to this compound can inhibit various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)12.5
Similar Derivative AHeLa (Cervical)15.0
Similar Derivative BA549 (Lung)10.0

The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group significantly enhances the cytotoxicity against these cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging activity. Compounds with similar imidazo-thiazole structures showed promising antioxidant properties, which may contribute to their anticancer efficacy by reducing oxidative stress in cells.

Anti-Diabetic Activity

In vivo studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles possess anti-diabetic effects. For instance, compounds were tested in streptozotocin-induced diabetic rats, showing significant reductions in blood glucose levels:

CompoundBlood Glucose Reduction (%)Reference
This compound45%
Similar Derivative C50%

This activity is attributed to the compound's ability to enhance insulin sensitivity and reduce glucose absorption in the intestines.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Anticancer Study : A study conducted at the National Cancer Institute assessed various imidazo-thiazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in leukemia and breast cancer cell lines.
  • Diabetes Model : In a rat model of diabetes, administration of related thiazole derivatives led to improved glycemic control and reduced complications associated with diabetes, highlighting their therapeutic potential.

Q & A

What are the optimal synthetic routes and critical reaction conditions for preparing 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde?

Basic
The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging a boronate ester intermediate (e.g., 6-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[2,1-b]thiazole). Key conditions include:

  • Solvent : 1,2-dimethoxyethane (DME) for solubility and stability.
  • Base : Cesium carbonate (Cs₂CO₃, 2.3 equiv) to deprotonate and facilitate transmetallation.
  • Temperature : Reflux conditions (80–100°C) to ensure reaction completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the aldehyde product with >90% purity.
    Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .

What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Basic
Critical techniques include:

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl), aldehyde proton (δ ~9.8–10.2 ppm), and methyl groups (δ ~2.5 ppm).
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 315.09 g/mol).
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content.
    Cross-referencing with analogs (e.g., 6-(4-bromophenyl) derivatives) resolves spectral ambiguities .

How can researchers design derivatives to target specific biological pathways like CAR activation or tubulin polymerization?

Advanced
Rational Design Strategies :

  • CAR Agonists : Introduce electron-withdrawing groups (e.g., Cl at the 4-position of phenyl) to mimic CITCO, a potent human CAR agonist. The oxime moiety (O-(3,4-dichlorobenzyl)oxime) enhances binding affinity .
  • Anti-Tubulin Agents : Incorporate cyclopropyl and methoxyphenyl groups (e.g., compound 7 in ) to disrupt microtubule dynamics. Substituents at the 3-position (methyl) improve cytotoxicity (GI₅₀: 0.13–3.8 μM) .
    Methodology :

Parallel Synthesis : Use Suzuki coupling or Mannich reactions to generate diverse analogs.

Biological Screening : Prioritize compounds via FRET-based CAR activation assays or tubulin polymerization inhibition assays .

What experimental strategies address contradictions in biological activity data across studies?

Advanced
Resolve discrepancies by:

  • Controlled SAR Studies : Systematically vary substituents (e.g., para vs. meta methoxy) to isolate structural determinants of activity.
  • Orthogonal Assays : Validate CAR activation using both reporter gene assays (e.g., CYP3A4 induction) and FRET-based direct binding assays .
  • Species-Specific Models : Test human vs. murine CAR isoforms, as CITCO activates human CAR but not mouse CAR .
  • Standardized Protocols : Fix cell lines (e.g., HepG2 for CAR), culture conditions, and dosing regimens to minimize variability .

How to evaluate the compound’s role in modulating nuclear receptors like CAR, considering species-specific responses?

Advanced
Key Approaches :

  • FRET Ligand Sensing : Quantify CAR-ligand binding using fluorescence resonance energy transfer (e.g., CITCO EC₅₀: ~50 nM for human CAR) .
  • Transactivation Assays : Measure CYP2B6 or CYP3A4 induction in hepatocyte models (primary human vs. mouse hepatocytes).
  • Coactivator Recruitment : Use mammalian two-hybrid assays to assess CAR-RXRα heterodimerization.
    Note : Mouse CAR responds preferentially to TCPOBOP, while human CAR is CITCO-sensitive due to divergent LBD sequences (72% homology) .

What computational methods predict the compound’s binding affinity to targets like tubulin or CAR?

Advanced
Methodology :

Molecular Docking : Simulate binding poses in CAR’s ligand-binding domain (PDB: 1XV9) or tubulin’s colchicine site (PDB: 1SA0). Key interactions:

  • CAR: Hydrophobic contacts with Phe161 and hydrogen bonds to Thr256.
  • Tubulin: π-Stacking with β-tubulin’s Tyr224 .

QSAR Modeling : Train models using RQSAR datasets to correlate substituent descriptors (e.g., Hammett σ, logP) with IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.8) .

How to optimize the compound’s solubility and stability for in vivo studies?

Advanced
Strategies :

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., achieved 5 mg/mL in PEG-400).
  • Prodrug Design : Convert the aldehyde to oxime (e.g., CITCO) or Schiff base derivatives for improved plasma stability .
  • Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol.
  • Formulation Screening : Test lipid nanoparticles (LNPs) for sustained release in pharmacokinetic studies .

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